2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

説明

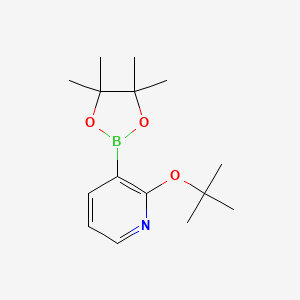

This compound (C₂₅H₂₈BNO₃) features a pyridine ring substituted at position 2 with a tert-butoxy group and at position 3 with a pinacol boronate ester. The tert-butoxy group imparts steric bulk and electron-donating effects, while the boronate enables participation in Suzuki-Miyaura cross-coupling reactions. It is commercially available at 95% purity and is used in pharmaceutical and materials research as a versatile building block .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-13(2,3)18-12-11(9-8-10-17-12)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDDXLVXOJGVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3-Bromo-2-tert-butoxypyridine

The sequence begins with bromination of 2-tert-butoxypyridine. While direct electrophilic bromination of pyridines is notoriously challenging due to deactivation by the tert-butoxy group, directed ortho-metalation (DoM) strategies enable regiocontrol.

Procedure :

Miyaura Borylation

The bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂).

Optimized Conditions :

-

Catalyst : Pd(dba)₂ (5 mol%)

-

Ligand : XantPhos (10 mol%)

-

Base : Cs₂CO₃ (3.0 equiv)

-

Solvent : 4:1 CPME/H₂O

-

Temperature : 100°C, 12 h

Yield : 73–78% (isolated via silica gel chromatography with 3:1 ethyl acetate:acetone/hexanes).

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond. The aqueous-organic biphasic system enhances catalyst stability and boron reagent solubility.

Directed ortho-Borylation via Iridium Catalysis

Substrate Preparation

Starting from 2-tert-butoxypyridine, iridium-catalyzed C–H borylation achieves direct functionalization.

Conditions :

-

Catalyst : [Ir(COD)OMe]₂ (3 mol%)

-

Ligand : dtbpy (6 mol%)

-

Boron Source : HBpin (1.5 equiv)

-

Solvent : Cyclohexane

-

Temperature : 80°C, 24 h

Yield : 55–60% (lower vs. halogenation-borylation route due to competing decomposition).

Regioselectivity :

DFT calculations indicate that the tert-butoxy group’s steric bulk disfavors coordination at position 4, enabling moderate meta-selectivity (position 3). This contrasts with smaller alkoxy groups, which predominantly yield para-borylated products.

Protecting Group Manipulation Strategies

Temporary Silyl Protection

To circumvent steric hindrance during borylation, a temporary silyl ether can mask the hydroxyl group prior to tert-butoxy installation.

Steps :

-

Silylation : Treat 2-hydroxypyridine with TBSCl (1.2 equiv) and imidazole in DMF (0°C, 1 h).

-

Iridium-Catalyzed Borylation : As in Section 3.1, yielding 3-borylated-2-(TBS-oxy)pyridine.

-

TBS Deprotection : TBAF (1.0 M in THF, rt, 2 h).

-

tert-Butylation : Boc₂O (1.5 equiv), DMAP (cat.) in CH₂Cl₂.

Overall Yield : 50–54% (four steps).

Advantage : Improved borylation efficiency (72% at step 2) but requires additional synthetic steps.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Catalyst Cost | Step Count |

|---|---|---|---|---|

| Halogenation-Borylation | 73–78% | High | Moderate | 2 |

| Iridium-Catalyzed C–H | 55–60% | Moderate | High | 1 |

| Silyl Protection Route | 50–54% | High | High | 4 |

Key Observations :

-

The halogenation-borylation route offers the best balance of yield and selectivity but requires handling bromine gas.

-

Iridium catalysis provides step economy but suffers from lower yields and higher catalyst costs.

-

Silyl protection strategies are reserved for substrates incompatible with direct borylation.

Scalability and Industrial Considerations

Pilot-scale batches (100 g) of the halogenation-borylation method demonstrate:

化学反応の分析

Types of Reactions

2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Tert-butyl hydroperoxide.

Reduction: Piperidine derivatives.

Substitution: Various biaryl compounds.

科学的研究の応用

Organic Synthesis

The compound serves as a building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The presence of the boron moiety enhances its utility as a coupling partner with various aryl halides .

Medicinal Chemistry

In the realm of drug discovery:

- Ligand Development : The compound is investigated for its potential as a ligand in coordination chemistry. Its ability to coordinate with metal ions can be exploited for developing new therapeutic agents .

- Therapeutic Applications : Research is ongoing into its efficacy as a precursor for novel drugs targeting various diseases due to its structural properties that may influence biological activity.

Material Science

The compound is also utilized in the production of advanced materials:

- Agrochemicals and Pharmaceuticals : It acts as an intermediate in the synthesis of various agrochemicals and pharmaceutical compounds, contributing to innovations in these industries .

Uniqueness

The presence of the pyridine ring in 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine imparts additional reactivity compared to similar compounds. This feature enhances its potential for coordination with metal ions and makes it particularly valuable in catalysis and coordination chemistry .

Case Studies

Recent studies have highlighted the effectiveness of this compound in:

- Antimicrobial Activity : Investigations into derivatives of this compound have shown varying degrees of antimicrobial activity against resistant strains of bacteria .

- Drug Development : The compound has been explored as a precursor for developing drugs targeting neurological diseases like Alzheimer's due to its ability to inhibit peptide aggregation .

作用機序

The mechanism of action of 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the reactive dioxaborolane moiety and the tert-butoxy group. These functional groups enable the compound to act as a nucleophile or electrophile in different reaction pathways, facilitating the formation of new chemical bonds .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

a) tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

- Structure : Carbamate group at position 3 instead of tert-butoxy.

- This compound is used in medicinal chemistry for controlled drug synthesis .

b) 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Chloro substituent replaces tert-butoxy at position 2.

- Key Difference : The chloro group acts as a leaving group, enhancing reactivity in nucleophilic substitutions. This makes it more reactive than the target compound in coupling reactions but less stable under basic conditions .

c) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Electronic and Steric Effects

- Steric Hindrance : The tert-butoxy group in the target compound creates significant steric bulk, slowing reaction rates in cross-couplings compared to less hindered analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

- In contrast, electron-withdrawing groups (e.g., chloro) increase electrophilicity at the boronate site .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s boronate group participates efficiently, but steric hindrance from the tert-butoxy group may reduce coupling yields compared to analogs like 2,6-dimethyl-3-boronate pyridine derivatives .

- Comparative Yields : For example, tert-butyl-4-boronate pyrrolidine derivatives (e.g., 2ab in ) achieve 36% yield in hydrogenation, highlighting how steric and electronic factors influence synthetic efficiency .

Data Table: Key Properties of Selected Compounds

生物活性

The compound 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, biological assays, and toxicity profiles.

- IUPAC Name : tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate

- Molecular Formula : C₁₈H₂₅BN₂O₄

- Molecular Weight : 344.22 g/mol

- CAS Number : 942070-47-5

Antimicrobial Properties

Research indicates that compounds containing boron can exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of boronic acids can inhibit bacterial growth by interfering with essential enzymatic processes. The specific activity of this compound against various microbial strains remains to be fully elucidated but is an area of active investigation.

Cytotoxicity and Cell Viability

A study assessing the cytotoxic effects of similar boron-containing compounds reported that they can induce apoptosis in cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Luteolin | 42 ± 2 | A549 |

| Compound X | 6.7 | HeLa |

While specific IC50 values for this compound are not yet available in the literature, its structural similarity to known cytotoxic agents suggests potential for similar activity.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Boron-containing compounds have been shown to inhibit enzymes critical to various metabolic pathways. In particular:

- PA Subunit Inhibition : Studies have identified that certain flavonoids and their derivatives can inhibit the endonuclease activity of the influenza polymerase PA subunit. The structural characteristics of these inhibitors suggest that modifications like those found in this compound could enhance or alter enzyme binding affinity.

Toxicity Profile

The toxicity profile of similar compounds indicates potential hazards:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Synthesis and Evaluation : A recent study synthesized various derivatives of pyridine and evaluated their biological activities using in vitro assays. The findings suggested that modifications at the boron site could significantly influence biological behavior .

- Antiviral Activity : Research on boron-containing compounds has highlighted their potential as antiviral agents due to their ability to inhibit viral replication mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pyridine precursors. For example, tert-butoxy-substituted pyridine derivatives can undergo palladium-catalyzed cross-coupling with pinacol borane reagents. Column chromatography (SiO₂, gradient elution with pentane/EtOAc and 1% Et₃N) is critical for isolating intermediates, as demonstrated in analogous syntheses of boronate esters . Purity (>95%) is confirmed via HPLC and NMR.

Q. Which spectroscopic techniques are most reliable for characterizing this compound and verifying boronate ester integrity?

- Methodological Answer : Use a combination of:

- ¹¹B NMR : A singlet near δ 30 ppm confirms the intact dioxaborolane ring .

- ¹H/¹³C NMR : Peaks for tert-butoxy (δ ~1.3 ppm, 9H) and pyridine protons (aromatic δ 7–9 ppm) validate substitution patterns.

- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 277.184) distinguishes isotopic patterns of boron-containing species .

Q. How should this air-sensitive boronate ester be stored to prevent degradation during experiments?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in sealed, amber vials. Desiccants (e.g., molecular sieves) mitigate hydrolysis. Air exposure during handling should be minimized using gloveboxes or Schlenk techniques .

Advanced Research Questions

Q. What strategies resolve regiochemical contradictions in cross-coupling reactions involving this boronate ester?

- Methodological Answer : Regioselectivity issues in Suzuki-Miyaura couplings often arise from competing oxidative addition pathways. To address this:

- Catalyst Screening : Pd(PPh₃)₄ or SPhos-ligated Pd catalysts favor coupling at the boronate-bearing position .

- Pre-activation : Treating the boronate with K₂CO₃ or CsF enhances transmetallation efficiency .

- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediate species causing regiochemical drift .

Q. How can researchers troubleshoot low yields in multi-step syntheses using this compound as a building block?

- Methodological Answer : Low yields often stem from:

- Boronate Hydrolysis : Confirm anhydrous conditions using Karl Fischer titration for solvents.

- Steric Hindrance : Substituents on the pyridine ring (e.g., tert-butoxy) may slow coupling; microwave-assisted heating (80–120°C) accelerates reactivity .

- Byproduct Formation : LC-MS or ¹¹B NMR detects deborylated side products; repurification via preparative HPLC may be required .

Q. What role does this compound play in medicinal chemistry workflows, particularly in fragment-based drug discovery?

- Methodological Answer : As a boronic acid precursor, it enables:

- Protease Inhibition : Boronates form reversible covalent bonds with catalytic serine residues (e.g., β-lactamase inhibitors).

- PET Tracer Synthesis : Radiolabeling via ¹⁸F- or ¹¹C-isotopologues for imaging studies .

- Click Chemistry : Strain-promoted azide-boronate ligation for bioconjugation .

Q. How can researchers address discrepancies in crystallographic data for complexes derived from this boronate?

- Methodological Answer : If X-ray data conflicts with NMR/DFT models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。